molecular formula C27H26N2O4 B2811709 (E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-(2-methoxybenzylidene)-1H-imidazol-5(4H)-one CAS No. 292057-50-2

(E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-(2-methoxybenzylidene)-1H-imidazol-5(4H)-one

Cat. No. B2811709
CAS RN: 292057-50-2
M. Wt: 442.515
InChI Key: RXAMMFHDWJHJKF-RCCKNPSSSA-N
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Description

(E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-(2-methoxybenzylidene)-1H-imidazol-5(4H)-one is a useful research compound. Its molecular formula is C27H26N2O4 and its molecular weight is 442.515. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing chemical structures related to the compound . For instance, a research team led by Jiun-Wei Hu and Kew-Yu Chen reported on the synthesis, crystal structure, and spectroscopic properties of a similar compound. They highlighted the presence of weak intramolecular hydrogen bonds and intermolecular π–π stacking, contributing to a three-dimensional framework in the crystal structure (Hu & Chen, 2015). Another study by S. Golodukhina et al. explored reversible condensation reactions with aromatic acyl chlorides, forming keto derivatives structurally akin to chromophores of red fluorescent proteins (Golodukhina et al., 2015).

Luminescence Sensing

A study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrated their potential in luminescence sensing of benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands and are selectively sensitive to these chemicals, indicating their use as fluorescence sensors (Shi et al., 2015).

Antioxidant and Neuroprotective Properties

Research on oxyresveratrol imine derivatives, including compounds structurally related to the one of interest, has shown potential antioxidant, anti-inflammatory, and neuroprotective properties. These studies suggest that such compounds could be effective in reducing neuronal oxidative damage, highlighting their significance in medical research (Hur et al., 2013).

Catalytic Applications

Some compounds structurally similar to the target molecule have been utilized as catalysts in chemical syntheses. For example, a novel mixed-ligand Cu(II) Schiff base complex demonstrated catalytic efficiency in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating the versatility of these compounds in facilitating organic transformations (Ebrahimipour et al., 2018).

properties

IUPAC Name

(5E)-2-(3,4-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-5-[(2-methoxyphenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17-10-12-22(18(2)14-17)29-26(20-11-13-24(32-4)25(16-20)33-5)28-21(27(29)30)15-19-8-6-7-9-23(19)31-3/h6-16H,1-5H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAMMFHDWJHJKF-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC(=CC3=CC=CC=C3OC)C2=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=N/C(=C/C3=CC=CC=C3OC)/C2=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-(2-methoxybenzylidene)-1H-imidazol-5(4H)-one

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